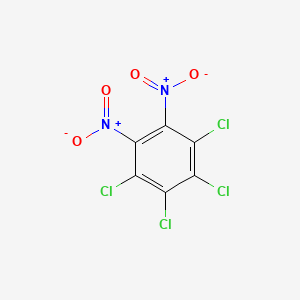

1,2,3,4-Tetrachloro-5,6-dinitrobenzene

Description

Significance in Contemporary Organic and Materials Chemistry

In modern chemical synthesis, 1,2,3,4-tetrachloro-5,6-dinitrobenzene serves as a valuable chemical intermediate and precursor for the synthesis of a variety of other organic compounds. cymitquimica.comsmolecule.com Its high reactivity, stemming from the electron-withdrawing nature of its chlorine and nitro groups, makes it a key substrate in studies focusing on electrophilic aromatic substitution and reactions with nucleophiles. smolecule.com

The compound's utility extends to analytical chemistry, where it can be analyzed using methods like high-performance liquid chromatography (HPLC) for purity assessment and the separation of impurities. smolecule.com A significant application lies in its role as a precursor to tetrachloro-o-phenylene diamine, a known fungicide, highlighting its potential in the development of agrochemicals. google.com The reactivity of this compound with bidentate nucleophiles, which can lead to the displacement of its nitro groups, opens avenues for creating novel heterocyclic compounds and other complex molecular architectures. smolecule.comrsc.org

Historical Context of Polyhalogenated Nitrobenzene (B124822) Research

The study of polyhalogenated nitrobenzenes is rooted in the broader history of aromatic chemistry. The parent compound, benzene (B151609), was first discovered by Michael Faraday in 1825. britannica.com Subsequently, nitrobenzene was first synthesized in 1834 by treating benzene with fuming nitric acid, and its commercial production began in 1856. britannica.comnih.gov

Research into synthetic routes for more complex derivatives like this compound emerged in the early twentieth century as part of broader investigations into polyhalogenated aromatic compounds. smolecule.com Initial synthetic methods often involved multi-step processes starting from more readily available trichlorobenzene precursors. smolecule.com The mid-twentieth century saw advancements in the understanding of electrophilic aromatic substitution mechanisms in highly substituted systems, which refined the synthesis of such compounds. smolecule.com For instance, patents from the 1960s detail processes for producing this compound by di-nitrating 1,2,3,4-tetrachlorobenzene (B165215) with a mixture of concentrated sulfuric and nitric acids at elevated temperatures. google.com Another patented method involves the chlorination of 1,2,4-trichloro-5-nitrobenzene. google.com

Scope and Research Imperatives for this compound Studies

Current and future research on this compound is primarily driven by its versatile reactivity. A key area of investigation involves its reactions with various nucleophiles. Studies have shown that its interaction with bidentate nucleophiles, such as diamines and hydrazine (B178648) hydrate (B1144303), can lead to different outcomes, including nucleophilic substitution or reduction, depending on the reaction conditions. smolecule.comrsc.org For example, the reaction with hydrazine hydrate is highly sensitive to the conditions employed; rapid addition of excess reagent leads to reduction, while slow equimolar addition results in nucleophilic substitution. rsc.org

Further research is imperative to explore the full synthetic potential of this compound. This includes investigating its reactions with a wider range of nucleophiles to synthesize novel heterocyclic systems and other functional materials. The preference for chlorine versus nitro-group displacement under different conditions, such as phase-transfer catalysis, presents another avenue for research to control reaction selectivity. rsc.org Understanding and controlling these reaction pathways could lead to the development of new materials with specific chemical and physical properties, as well as more efficient syntheses of valuable target molecules like fungicides and other biologically active compounds. google.com

Compound Data

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 781-15-7 |

| Molecular Formula | C₆Cl₄N₂O₄ |

| Molecular Weight | 305.9 g/mol |

| Appearance | Yellow to brown solid |

| Solubility | Low in water, higher in organic solvents |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIPOBQVBXLETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228732 | |

| Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-15-7 | |

| Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachloro-5,6-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 1,2,3,4 Tetrachloro 5,6 Dinitrobenzene

Nitration of 1,2,3,4-Tetrachlorobenzene (B165215) Precursors

The direct dinitration of 1,2,3,4-tetrachlorobenzene is a primary route to obtaining the target compound. google.com This process involves a potent nitrating agent to overcome the deactivating effect of the four chlorine atoms on the aromatic ring.

The most common and effective method for the dinitration of 1,2,3,4-tetrachlorobenzene involves the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). smolecule.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comchemguide.co.uk

Research and patent literature describe specific conditions optimized for high yield. One established process involves treating 1,2,3,4-tetrachlorobenzene with a mixture of nitric acid (80-100% concentration) and sulfuric acid (90-100% concentration) at elevated temperatures, typically in the range of 50-115°C. google.com To achieve dinitration, a significant excess of nitric acid is often employed. google.com An alternative laboratory procedure involves the nitration of the intermediate, 1,2,3,4-tetrachloro-5-nitrobenzene, by refluxing it with a mixture of 95% nitric acid and 98% sulfuric acid, which yields 1,2,3,4-tetrachloro-5,6-dinitrobenzene. smolecule.com

| Precursor | Nitrating Agent | Catalyst/Medium | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrachlorobenzene | Nitric Acid (80-100%) | Sulfuric Acid (90-100%) | 50-115°C | High Yield | google.com |

| 1,2,3,4-Tetrachloro-5-nitrobenzene | 95% Nitric Acid | 98% Sulfuric Acid | Reflux | 81% | smolecule.com |

Continuous flow microreaction technology has emerged as a superior alternative to traditional batch processing for nitration reactions, offering significant improvements in safety, efficiency, and control. rsc.orgvapourtec.com Aromatic nitration is a highly exothermic process, and batch reactors pose safety risks due to challenges in maintaining stable reaction conditions. rsc.orgmicroflutech.com Continuous flow reactors mitigate these risks through excellent heat and mass transfer efficiency, small reactant volumes, and short residence times. rsc.orgvapourtec.com

In the context of nitrating tetrachlorobenzene, a continuous flow setup would involve pumping the aromatic substrate and the mixed acid nitrating agent through separate inlets into a microreactor. The precise control over stoichiometry, residence time, and temperature allows for optimizing the reaction to maximize the yield of the desired dinitro product while minimizing the formation of byproducts. vapourtec.com This technology has been successfully applied to the nitration of various aromatic compounds, achieving high yields and selectivities. rsc.orgsoton.ac.uk While specific documented applications for the continuous production of this compound are not detailed, the principles are directly applicable and offer a pathway for safer and more scalable synthesis. vapourtec.com

The regioselectivity of the dinitration of 1,2,3,4-tetrachlorobenzene is governed by the directing effects of the substituents on the benzene (B151609) ring. The mechanism is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring. chemguide.co.uknih.gov

In the precursor, 1,2,3,4-tetrachlorobenzene, the four chlorine atoms are electron-withdrawing through induction, which deactivates the ring towards electrophilic attack. However, they are also ortho-, para-directors due to resonance stabilization of the intermediate arenium ion. libretexts.org The first nitration step to form 1,2,3,4-tetrachloro-5-nitrobenzene occurs at one of the two available positions (C5 or C6). nih.gov

Once the first nitro group is introduced, the ring becomes even more deactivated. The nitro group is a strong deactivating group and a meta-director. libretexts.org The second nitration is therefore directed to the only remaining available position, C6, which is meta to the existing nitro group at C5. This inherent electronic guidance results in the highly regioselective formation of this compound.

Precursor Synthesis via Chlorination Processes

The primary precursor, 1,2,3,4-tetrachlorobenzene, is itself synthesized through controlled chlorination of less substituted chlorobenzenes. wikipedia.org Alternative synthetic routes can also build the target molecule by chlorinating a nitrated precursor. google.com

The synthesis of 1,2,3,4-tetrachlorobenzene can be achieved through the direct chlorination of 1,2,3-trichlorobenzene. google.com This reaction is an electrophilic aromatic substitution where chlorine is the electrophile. The reaction requires the presence of a nuclear chlorination catalyst, which is typically a Lewis acid. google.comchemdictionary.org

Commonly used catalysts for this type of aromatic chlorination include Friedel-Crafts catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemdictionary.orggoogle.comwikipedia.org The catalyst functions by polarizing the chlorine molecule, making it a more potent electrophile capable of attacking the deactivated trichlorobenzene ring. chemdictionary.org

An alternative pathway to this compound involves the chlorination of a nitrated precursor, specifically 1,2,4-trichloro-5-nitrobenzene. google.com This method utilizes chlorine in the presence of chlorosulfonic acid (ClSO₃H) and a catalytic amount of iodine. google.com

In this process, 1,2,4-trichloro-5-nitrobenzene is treated with chlorine gas. The chlorosulfonic acid serves as a versatile reagent, potentially activating the chlorine for electrophilic attack. pageplace.destackexchange.com The reaction is conducted at temperatures ranging from 30-150°C. The resulting product, 1,2,3,4-tetrachloro-5-nitrobenzene, can then be subjected to a second nitration step as described previously to yield the final this compound. google.com

| Precursor | Chlorinating Agent | Medium/Catalyst | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 1,2,4-Trichloro-5-nitrobenzene | Chlorine | Chlorosulfonic Acid, Iodine | 30-150°C | 1,2,3,4-Tetrachloro-5-nitrobenzene | google.com |

Industrial-Scale Synthesis Modifications and Yield Optimization

The primary industrial method for synthesizing this compound involves the di-nitration of 1,2,3,4-tetrachlorobenzene. sielc.com This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at elevated temperatures. sielc.comrsc.org

Process Parameters and Yield Optimization in Batch Reactors:

Key parameters influencing the yield and purity of the final product in traditional batch reactor systems include reaction temperature, reaction time, and the concentration and ratio of the nitrating agents. rsc.org Research outlined in patent literature demonstrates that high yields can be achieved by carefully controlling these conditions. For instance, refluxing 1,2,3,4-tetrachlorobenzene with a mixture of 95% nitric acid and 98% sulfuric acid for a specified duration can result in yields of approximately 79-81%. sielc.com

To optimize the process for industrial scales, several modifications are employed:

Excess Nitric Acid: Utilizing a significant excess of nitric acid, up to a five-fold excess over the stoichiometric requirement, helps to drive the di-nitration reaction to completion. rsc.org

Recycling of Spent Acids: A crucial aspect of industrial-scale economic viability is the recovery and recycling of the spent nitric and sulfuric acids. After the product is separated, the remaining acid mixture can be fortified with oleum (B3057394) (fuming sulfuric acid) and fresh nitric acid to be reused in subsequent batches. sielc.com This not only reduces raw material costs but also minimizes chemical waste.

Temperature Control: The reaction is exothermic, and maintaining a controlled temperature range, typically between 50-115°C, is vital. rsc.org Insufficient temperature can lead to incomplete reaction, while excessive temperatures may increase the formation of unwanted byproducts.

The table below summarizes findings from process optimization studies for the batch synthesis of this compound.

| Starting Material | Nitrating Agents | Reaction Conditions | Yield (%) | Melting Point of Product (°C) |

| 1,2,3,4-Tetrachlorobenzene | 95% Nitric Acid, 98% Sulfuric Acid | Reflux at 106-108°C for 2 hours | 79% | 149-151 |

| 1,2,3,4-Tetrachlorobenzene | Recycled mixed acids fortified with 65% Oleum and 95% Nitric Acid | Reflux at 110-114°C for 1.8 hours | 81% | 150-152 |

Advancements with Continuous Flow Reactors:

Modern chemical manufacturing increasingly favors continuous flow reactors over traditional batch reactors for nitration processes due to significant advantages in safety, efficiency, and product consistency. mdpi.comontosight.ai While specific data for the continuous flow synthesis of this compound is not extensively published, the general benefits of this technology for aromatic nitrations are well-documented and applicable. mdpi.com

Key advantages include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors or continuous flow systems allows for rapid and efficient removal of the heat generated during the exothermic nitration reaction. nih.gov This precise temperature control minimizes the formation of byproducts and improves the safety of the process.

Improved Mass Transfer: The mixing of reactants in continuous flow systems is significantly more efficient than in large batch reactors, leading to faster reaction rates and potentially higher yields. nih.gov

Increased Safety: The small reaction volumes within a continuous flow reactor at any given time drastically reduce the risks associated with handling large quantities of hazardous nitrating agents and potentially unstable intermediates. ewadirect.com

Scalability: Scaling up production in a continuous flow system is often more straightforward than with batch reactors, involving longer run times or the use of multiple reactors in parallel rather than designing larger and more complex vessels.

While direct comparative yield data for this compound is limited, studies on similar nitration reactions have shown that continuous flow processes can lead to comparable or even improved yields and selectivities compared to batch methods, with significantly reduced reaction times. ewadirect.com

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the final product is essential for its use in subsequent chemical syntheses. The purification and isolation process typically involves several steps to separate the desired compound from unreacted starting materials, byproducts, and the nitrating acid mixture.

Initial Isolation:

The initial isolation of crude this compound from the reaction mixture is generally achieved through precipitation and filtration. ewadirect.com

Precipitation: Upon completion of the reaction, the mixture is cooled. The product, being a solid with low solubility in the acidic medium, precipitates out. warwick.ac.uk This process can be further enhanced by carefully diluting the reaction mixture with water, which further decreases the solubility of the organic product. ewadirect.com

Filtration and Washing: The precipitated solid is then collected by filtration. The filter cake is washed, typically with water, to remove residual acids and any water-soluble impurities.

Techniques for High-Purity Product:

For applications requiring high-purity this compound, further purification steps are necessary.

Recrystallization: Recrystallization is a standard and effective method for purifying solid organic compounds. pitt.edu The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. pitt.edu For chlorinated nitroaromatic compounds, various organic solvents can be considered. Ethanol has been shown to be an effective recrystallization solvent for similar compounds like tetrachloronitrobenzene, yielding purities of up to 99%. google.comgoogle.com The process involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to promote the growth of high-purity crystals.

The table below provides a general guide to selecting a suitable recrystallization solvent.

| Solvent Property | Desired Characteristic for Recrystallization |

| Solubility of Compound | High solubility at boiling point, low solubility at room/cold temperature. |

| Solubility of Impurities | Impurities should be either highly soluble at all temperatures or insoluble at all temperatures. |

| Boiling Point | Should be high enough to provide a good solubility difference but low enough for easy removal from the purified crystals. |

| Reactivity | Must be inert and not react with the compound being purified. |

Chromatographic Methods: For achieving very high levels of purity or for separating closely related isomers, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. rochester.edu Preparative HPLC can be used to isolate the compound from minor impurities. A common method involves using a reverse-phase (RP) column, such as a Newcrom R1, with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric or formic acid. sielc.com This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com

Reactivity Profiles and Mechanistic Investigations of 1,2,3,4 Tetrachloro 5,6 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

The chemical behavior of 1,2,3,4-tetrachloro-5,6-dinitrobenzene is dominated by nucleophilic aromatic substitution (SNAr) reactions. The benzene (B151609) ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of its six substituents: four chlorine atoms and two nitro groups. smolecule.comcymitquimica.com These groups render the aromatic ring electron-deficient, facilitating the addition of a nucleophile. The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed, and the presence of electron-withdrawing groups ortho and para to the site of attack is key for this stabilization. libretexts.orgnih.gov In this compound, the arrangement of chloro and nitro groups provides multiple sites for such stabilization, leading to a high degree of reactivity with various nucleophiles. smolecule.com

Nitro Group Displacement Mechanisms

Under many conditions, the nitro group serves as the leaving group in SNAr reactions involving this compound, a phenomenon that has been a subject of detailed mechanistic investigation. rsc.org This pathway is particularly prevalent in reactions with certain classes of nucleophiles, such as amines.

The displacement of a nitro group proceeds via a Meisenheimer intermediate, the stability of which is paramount to the reaction pathway. nih.gov When a nucleophile attacks a carbon atom bearing a nitro group, the negative charge of the resulting intermediate can be delocalized across the aromatic ring and, critically, onto the oxygen atoms of the remaining nitro group and the electron-withdrawing chlorine atoms. libretexts.org The presence of multiple electron-withdrawing substituents on the benzene ring of this compound significantly stabilizes this negatively charged transition state. smolecule.com This extensive resonance stabilization lowers the activation energy for the formation of the intermediate, making the SNAr reaction favorable. libretexts.orgnih.gov The effectiveness of nitro groups as ortho-para directors in nucleophilic substitution is due to their ability to directly participate in the resonance delocalization of the negative charge. libretexts.org

Research has extensively documented the interaction of this compound (TCDNB) with bidentate nucleophiles, which often results in the selective displacement of a nitro group. smolecule.comrsc.org Studies involving diamines with the general structure H₂N(CH₂)nNHR (where R = H or Me, and n = 2, 3, or 5) have shown that the reaction occurs via the primary amino group, which displaces a nitro moiety. rsc.org The resulting products from these reactions were found to be inert to further cyclization or additional nucleophilic substitution. rsc.org

The reaction with hydrazine (B178648) hydrate (B1144303) is highly sensitive to the experimental conditions. rsc.org Slow, equimolar addition leads to nucleophilic substitution of a nitro group, yielding 2,3,4,5-tetrachloro-6-nitrophenylhydrazine. In contrast, rapid addition of an excess of hydrazine hydrate results in the reduction of both nitro groups to form 3,4,5,6-tetrachloro-o-phenylenediamine. rsc.org

Conversely, some bidentate nucleophiles, such as N,N'-dimethylethylenediamine, react with TCDNB to form cyclized products, indicating that both nucleophilic centers of the reagent participate in the reaction. rsc.org However, not all bidentate nucleophiles react; glycine, urea, and 2,2'-iminodiethanol were found to be unreactive towards TCDNB. rsc.org

| Bidentate Nucleophile | Observed Outcome |

|---|---|

| Diamines (H₂N(CH₂)nNHR; R=H or Me, n=2,3,5) | Nitro group displacement via primary amino group; product is inert to further reaction. |

| 2-Hydroxyethylamine | Nitro group displacement. |

| Ethyl glycinate | Nitro group displacement. |

| Hydrazine hydrate (slow, equimolar addition) | Nucleophilic substitution (nitro group displacement). |

| Hydrazine hydrate (rapid, excess addition) | Reduction of nitro groups. |

| N,N'-Dimethylethylenediamine | Cyclization (both nucleophilic centers react). |

| 2-Hydroxy-N-methylethylamine | Cyclization (both nucleophilic centers react). |

| Glycine | Unreactive. |

| Urea | Unreactive. |

| 2,2'-Iminodiethanol | Unreactive. |

Chlorine Atom Displacement Mechanisms

While nitro group displacement is a common pathway, the chlorine atoms on the this compound ring can also act as leaving groups in SNAr reactions. rsc.org The selectivity between chlorine and nitro group displacement is influenced by factors such as reaction conditions and the nature of the nucleophile. rsc.org

The principles of SNAr reactions suggest that nucleophilic attack is directed to positions that are ortho or para to strongly electron-withdrawing groups. libretexts.org In this compound, all four chlorine atoms are positioned ortho or meta to the two nitro groups. Positional selectivity is also governed by steric hindrance. The nitro groups at positions 5 and 6 are bulky, as are the chlorine atoms at positions 3 and 4, which are flanked by other substituents. The chlorine atoms at positions 1 and 2 are adjacent to the dinitro-substituted portion of the ring. In substituted dinitro- and trinitro-benzenes, it has been observed that the least sterically hindered nitro group is often preferentially reduced, a principle that can be extended to nucleophilic attack. stackexchange.com This suggests that nucleophiles may preferentially attack the less sterically crowded positions on the ring. The observed reactivity of primary amino groups in bidentate nucleophiles over more sterically hindered secondary amino groups further underscores the role of steric effects in determining the site of reaction. rsc.org

The competition between chlorine and nitro groups as leaving groups is a key aspect of the reactivity of this compound. The choice of solvent system and reaction conditions can significantly alter the reaction's outcome. For instance, investigations into the reactions of TCDNB with aliphatic amines under phase-transfer conditions (using a toluene-water system) revealed an enhanced preference for chlorine displacement over nitro-group displacement when compared to the same reactions conducted in toluene (B28343) alone. rsc.org This shift in selectivity highlights the influence of the reaction environment on the relative leaving group abilities of chlorine and the nitro group.

This contrasts with the previously discussed reactions involving bidentate nucleophiles, where nitro group displacement is the predominant pathway. rsc.org This condition-dependent reactivity suggests a subtle energetic balance between the two pathways, which can be tipped in favor of one leaving group over the other by modifying the reaction medium.

| Reaction Conditions | Nucleophile Type | Preferred Leaving Group | Source |

|---|---|---|---|

| Standard (e.g., Toluene solvent) | Bidentate Amines | Nitro Group (-NO₂) | rsc.org |

| Phase-Transfer (Toluene-Water) | Aliphatic Amines | Chlorine (-Cl) | rsc.org |

Solvent Effects on SNAr Reactivity

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the solvent. nih.gov The choice of solvent can affect reaction rates and, in some cases, the reaction pathway by stabilizing or destabilizing the transition states and intermediates involved. In SNAr reactions, the rate-determining step is typically the formation of the negatively charged Meisenheimer complex.

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are generally effective for SNAr reactions. These solvents can solvate the cation of the nucleophile, leaving the anion more "naked" and, therefore, more nucleophilic. This enhances the rate of attack on the electron-deficient aromatic ring.

Conversely, protic solvents, particularly those with hydrogen-bond donor (HBD) capabilities like methanol (B129727), can decrease the reaction rate. nih.gov This is due to the solvation of the anionic nucleophile through hydrogen bonding, which reduces its nucleophilicity and energy. nih.gov However, HBD solvents can play a dual role. While they may hinder the initial nucleophilic attack, they can be crucial in assisting the departure of the leaving group, especially if the leaving group is a poor one. rsc.org In reactions involving this compound, where both nitro and chloro groups can act as leaving groups, the solvent's ability to stabilize the departing group can be a determining factor in the reaction's outcome. rsc.org

Studies on similar SNAr reactions in binary solvent mixtures have shown that the rate constant can be correlated with solvent parameters. For instance, reaction rates often increase with the solvent's polarity/polarizability and hydrogen-bond accepting ability, while decreasing with the solvent's hydrogen-bond donating ability. nih.gov

Phase-Transfer Catalysis in Nucleophilic Substitution Reactions

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.com This methodology is particularly useful for the nucleophilic substitution reactions of this compound, a substrate with low solubility in aqueous media. ijirset.comrsc.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336), accelerates the reaction by transporting the nucleophile from the aqueous phase to the organic phase where the substrate is dissolved. ijirset.comrsc.org

Research on the reactions of this compound with aliphatic amines under PTC conditions (e.g., a toluene-water system) has demonstrated several advantages over reactions conducted in a single organic solvent. rsc.org Key findings include:

Altered Selectivity : A notable shift in regioselectivity is observed. Under PTC, there is an enhanced preference for the displacement of a chlorine atom over a nitro group. rsc.org This is contrary to many SNAr reactions on nitroaromatic compounds where the nitro group is a better leaving group. This change in preference is attributed to the specific interactions and reaction environment created at the phase interface by the catalyst.

By enabling the use of inexpensive and environmentally benign solvents like water, PTC aligns with the principles of green chemistry. ijirset.com It eliminates the need for expensive, and often hazardous, anhydrous polar aprotic solvents, making the process more economical and sustainable. ijirset.com

| Reaction Condition | Relative Reactivity | Preferred Leaving Group | Primary Advantage |

|---|---|---|---|

| Single Organic Solvent (Toluene) | Base Rate | Nitro Group | Simple setup |

| PTC (Toluene-Water with Aliquat 336) | Increased | Chlorine Atom | Enhanced rate, altered selectivity, use of water. rsc.org |

Reduction Reactions of Nitro Groups

The two nitro groups on the this compound ring are susceptible to reduction, providing a pathway to synthesize important derivatives such as tetrachloro-o-phenylenediamine. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Conversion to Tetrachloro-o-phenylenediamine

The reduction of both nitro groups of this compound yields 3,4,5,6-tetrachloro-o-phenylenediamine. rsc.orggoogle.com This diamine is a valuable intermediate in the synthesis of fungicides and other biologically active compounds. google.comgoogleapis.com The conversion can be achieved using various classical reduction methods, such as catalytic hydrogenation or using metals in acidic media (e.g., zinc and acid). google.comnih.gov

A common and effective method involves the use of hydrazine hydrate. rsc.org When an excess of hydrazine hydrate is added rapidly to a solution of this compound, the powerful reducing environment leads to the conversion of both nitro groups to amino groups, forming the desired 3,4,5,6-tetrachloro-o-phenylenediamine. rsc.org

Reagent-Specific Reduction Pathways (e.g., Hydrazine Hydrate)

The reaction of this compound with hydrazine hydrate is a clear example of a reagent-specific pathway where the outcome is dictated by the reaction conditions. rsc.org The sensitivity of this reaction allows for selective transformation, leading to either nucleophilic substitution or reduction. rsc.orgsmolecule.com

Reduction : As mentioned, the rapid addition of an excess of hydrazine hydrate (e.g., a 2.2:1 molar ratio) favors the reduction of the nitro groups, yielding 3,4,5,6-tetrachloro-o-phenylenediamine. rsc.org

Nucleophilic Substitution : In contrast, the slow addition of an equimolar amount of hydrazine hydrate results in a different product. Under these conditions, hydrazine acts as a nucleophile rather than a reducing agent, displacing one of the nitro groups to form 2,3,4,5-tetrachloro-6-nitrophenylhydrazine. rsc.org

This dual reactivity highlights the delicate balance between the nucleophilic character and reducing power of reagents like hydrazine hydrate, which can be controlled by stoichiometry and addition rate. rsc.org

| Reaction Condition | Molar Ratio (Hydrazine:Substrate) | Reaction Type | Major Product | Reference |

|---|---|---|---|---|

| Slow addition | ~1:1 | Nucleophilic Substitution | 2,3,4,5-Tetrachloro-6-nitrophenylhydrazine | rsc.org |

| Rapid addition | >2:1 | Reduction | 3,4,5,6-Tetrachloro-o-phenylenediamine | rsc.org |

Electron-Withdrawing Effects of Substituents on Ring Electrophilicity

The reactivity of the benzene ring in this compound is dominated by the powerful electron-withdrawing effects of its substituents. rsc.orggoogle.com Both chlorine atoms and nitro groups are classified as electron-withdrawing groups (EWGs), which significantly reduce the electron density of the aromatic ring. lumenlearning.comlibretexts.org

Inductive Effect : Chlorine atoms are highly electronegative and pull electron density away from the ring through the sigma bond framework (a -I effect). libretexts.org The four chlorine atoms collectively exert a strong inductive pull.

Resonance and Inductive Effects : Nitro groups are among the strongest EWGs. They withdraw electron density both inductively (due to the electronegativity of nitrogen and oxygen) and through resonance (a -R effect), where the π-electrons of the ring are delocalized onto the nitro group. libretexts.org

The cumulative effect of these six EWGs makes the aromatic ring extremely electron-deficient, or highly electrophilic. smolecule.com This pronounced electrophilicity has two major consequences for the molecule's reactivity:

Deactivation towards Electrophilic Substitution : The ring is strongly deactivated towards attack by electrophiles. The electron-poor nature of the ring repels incoming electrophilic species, making reactions like nitration or halogenation extremely difficult. smolecule.com

Activation towards Nucleophilic Substitution : The severe electron deficiency makes the ring highly susceptible to attack by nucleophiles. This is the reason why this compound readily undergoes SNAr reactions, as nucleophiles are strongly attracted to the electron-poor carbon centers of the ring. The EWGs also help to stabilize the negative charge in the Meisenheimer complex intermediate, further facilitating the SNAr pathway.

Theoretical Frameworks for Predicting Reactivity Patterns

Predicting the reactivity of a complex molecule like this compound often requires the use of theoretical and computational frameworks. While specific theoretical studies on this exact molecule are not widely published, the principles applied to other highly substituted nitroaromatic compounds are relevant. These frameworks help in understanding and rationalizing the observed reaction pathways, such as the regioselectivity of nucleophilic attack.

Key Theoretical Approaches:

Molecular Orbital (MO) Theory : Calculations based on MO theory, such as Density Functional Theory (DFT), can provide valuable insights. By calculating the distribution of electron density and the energies of the molecular orbitals, one can predict the most likely sites for nucleophilic attack. The carbon atoms with the lowest unoccupied molecular orbital (LUMO) coefficients are generally the most electrophilic and thus most susceptible to attack.

Electrostatic Potential Maps : These maps provide a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (electron-poor areas) indicate electrophilic sites. For this compound, these maps would show significant positive potential on the aromatic ring, particularly at the carbon atoms bearing the nitro and chloro substituents.

Transition State Theory : To compare the feasibility of different reaction pathways (e.g., displacement of a nitro group vs. a chlorine atom), computational methods can be used to model the respective transition states. By calculating the activation energies for each pathway, it is possible to predict which reaction will be kinetically favored under a given set of conditions. These calculations can also model the influence of solvent molecules on the transition state energies, helping to explain observed solvent effects.

These theoretical tools are essential for rationalizing the complex interplay of electronic and steric effects that govern the reactivity of polysubstituted aromatic compounds and for designing new synthetic routes.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3,4 Tetrachloro 5,6 Dinitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For 1,2,3,4-Tetrachloro-5,6-dinitrobenzene, both solution- and solid-state NMR offer critical insights.

High-resolution NMR spectroscopy in solution is fundamental for structural verification.

¹H NMR Analysis: A defining characteristic of the this compound structure is the complete substitution of all hydrogen atoms on the benzene (B151609) ring. Consequently, the ¹H NMR spectrum of a pure sample is expected to show no signals in the aromatic region (typically 6.0-9.0 ppm). The absence of proton signals is a key feature for its identification when compared to other chlorinated or nitrated benzene derivatives that retain one or more protons.

¹³C NMR Analysis: In contrast, the ¹³C NMR spectrum provides significant structural information. Due to the molecule's symmetry (a C₂ axis bisecting the C1-C2 and C4-C5 bonds), the six carbon atoms of the benzene ring are chemically non-equivalent in pairs. This results in three distinct signals in the ¹³C NMR spectrum. The chemical shifts of these carbon atoms are heavily influenced by the strong electron-withdrawing effects of the chlorine and nitro substituents. Carbons bonded to nitro groups are typically deshielded and appear further downfield.

Table 1: Predicted ¹³C NMR Spectral Data for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1, C4 | 130 - 140 | Aromatic carbons bonded to chlorine, adjacent to another chlorine. |

| C2, C3 | 125 - 135 | Aromatic carbons bonded to chlorine, adjacent to both chlorine and nitro groups. |

| C5, C6 | 145 - 155 | Aromatic carbons bonded to nitro groups, significantly deshielded. |

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for determining the molecular weight of a compound and identifying trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for assessing the purity of this compound and identifying potential byproducts from its synthesis. The synthesis typically involves the nitration of tetrachlorobenzene, which can lead to various impurities.

In a GC-MS analysis, the sample is vaporized and separated on a chromatographic column based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.

Table 2: Potential Impurities in this compound Detectable by GC-MS

| Potential Impurity | Molecular Formula | Rationale for Presence |

| 1,2,3,4-Tetrachlorobenzene (B165215) | C₆H₂Cl₄ | Unreacted starting material. |

| 1,2,3,5-Tetrachlorobenzene | C₆H₂Cl₄ | Isomer of starting material. |

| 1,2,4,5-Tetrachlorobenzene | C₆H₂Cl₄ | Isomer of starting material. |

| 1,2,3,4-Tetrachloro-5-nitrobenzene | C₆HCl₄NO₂ | Incomplete nitration product. nist.gov |

| Other Tetrachlorodinitrobenzene isomers | C₆Cl₄N₂O₄ | Isomeric byproducts from the nitration reaction. |

| Pentachloronitrobenzene | C₆Cl₅NO₂ | Impurity from over-chlorination of a precursor. |

The retention time from the GC and the fragmentation pattern from the MS allow for the positive identification and quantification of these and other potential impurities.

While standard MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition.

For this compound (C₆Cl₄N₂O₄), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The complex isotopic pattern resulting from the presence of four chlorine atoms (³⁵Cl and ³⁷Cl) provides further confirmation of the compound's identity.

Table 3: High-Resolution Mass Spectrometry Data for C₆Cl₄N₂O₄

| Parameter | Value |

| Molecular Formula | C₆Cl₄N₂O₄ |

| Nominal Mass | 304 Da |

| Calculated Exact Mass ([M]⁺˙ for ¹²C₆³⁵Cl₄¹⁴N₂¹⁶O₄) | 303.8611 u |

| Isotopic Pattern | A characteristic cluster of peaks due to the four chlorine atoms, with relative intensities predictable from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

This high degree of accuracy allows chemists to distinguish C₆Cl₄N₂O₄ from other potential molecular formulas that might have the same nominal mass, thus providing definitive proof of the compound's elemental composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecular polarizability.

For a molecule with a center of symmetry, vibrational modes can be exclusively IR-active or Raman-active (the rule of mutual exclusion). However, this compound lacks a center of symmetry, meaning that many of its vibrational modes are expected to be active in both IR and Raman spectra, albeit with potentially different intensities.

The vibrational spectrum of this compound is dominated by contributions from the benzene ring, the C-Cl bonds, and the NO₂ groups.

Key Vibrational Modes:

NO₂ Group Vibrations: The two nitro groups give rise to characteristic and intense absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) is typically observed in the 1500–1600 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) appears in the 1300–1370 cm⁻¹ range. The presence of multiple electron-withdrawing chlorine atoms on the ring can influence the precise position of these bands. Additionally, deformation modes such as scissoring, rocking, wagging, and twisting vibrations of the NO₂ groups are expected at lower frequencies.

C-Cl Vibrations: The carbon-chlorine stretching vibrations (ν(C-Cl)) for chlorinated benzenes typically occur in the 600–800 cm⁻¹ region. Given the four adjacent chlorine atoms in this compound, a series of strong bands corresponding to these stretching modes would be anticipated in this region.

Benzene Ring Vibrations: The benzene ring itself has several characteristic vibrational modes. The C=C stretching vibrations of the aromatic ring are expected in the 1400–1600 cm⁻¹ region. Ring breathing modes, which involve the symmetric expansion and contraction of the ring, are often prominent in Raman spectra and for polychlorinated benzenes can appear around 1000-1250 cm⁻¹. mdpi.com

Anticipated Spectroscopic Data:

While specific experimental spectra for this compound are not widely published, data from related polychlorinated nitroaromatic compounds allow for the prediction of its key spectral features.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Likely Intensity (IR) | Likely Intensity (Raman) |

| Asymmetric NO₂ Stretch | 1520 - 1580 | Strong | Medium |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong | Strong |

| Aromatic C=C Stretch | 1400 - 1500 | Medium-Strong | Medium-Strong |

| Ring Breathing | 1000 - 1250 | Weak-Medium | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium-Strong |

| NO₂ Deformation Modes | 500 - 900 | Medium | Weak-Medium |

UV-Visible Spectroscopy for Electronic Transitions and Conjugative Interactions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower-energy orbitals (like bonding π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π* or σ*).

The electronic spectrum of this compound is primarily shaped by the π-electron system of the benzene ring, which is heavily influenced by the attached chloro and nitro substituents. Both chlorine atoms and nitro groups are electron-withdrawing, which can significantly affect the energies of the molecular orbitals.

Key Electronic Transitions:

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. In benzene and its derivatives, these transitions are responsible for strong absorption bands in the UV region. For conjugated systems, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, leading to a shift in absorption to longer wavelengths (a bathochromic or red shift). The extensive substitution on the benzene ring in this compound will modify the energy levels of the π system.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro groups, to an anti-bonding π* orbital of the aromatic ring. These transitions are typically lower in energy (occur at longer wavelengths) than π → π* transitions but have a much lower intensity (molar absorptivity).

The presence of four chlorine atoms and two nitro groups creates a highly electron-deficient (conjugated) π-system. This extensive substitution is expected to cause a significant bathochromic shift of the π → π* absorption bands compared to benzene or less substituted chloronitrobenzenes. The n → π* transitions from the nitro groups would likely appear as a weak shoulder or be obscured by the more intense π → π* bands.

Anticipated UV-Visible Absorption Data:

Based on studies of related dinitro-aromatic compounds, this compound is expected to exhibit strong absorption in the UV region.

| Transition Type | Expected λ_max Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 250 - 320 | High (> 10,000) |

| n → π | 330 - 400 | Low (< 1,000) |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Bonding Studies

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that is highly sensitive to the local electronic environment of quadrupolar nuclei (those with a nuclear spin I > 1/2). The ³⁵Cl and ³⁷Cl isotopes of chlorine are NQR-active, making this technique particularly useful for studying chlorinated compounds.

NQR measures the transition frequencies between nuclear spin states that are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. The EFG is determined by the distribution of electron density in the molecule and the arrangement of neighboring atoms in the crystal lattice. Consequently, chemically non-equivalent chlorine atoms in a molecule will produce distinct NQR signals.

In this compound, all four chlorine atoms are chemically distinct due to their different positions relative to each other and to the two nitro groups. Therefore, one would expect to observe four separate ³⁵Cl NQR resonance signals in the solid-state spectrum, assuming a single molecule in the crystallographic asymmetric unit.

The resonance frequency is highly sensitive to subtle changes in the C-Cl bond character and intermolecular interactions. While strong halogen bonding is typically studied with iodine or bromine, weaker C-Cl···O or C-Cl···N intermolecular interactions can be inferred from shifts in the NQR frequencies compared to isolated molecules. The electron-withdrawing nature of the adjacent nitro groups would significantly influence the EFG at the C-1 and C-4 chlorine atoms compared to the C-2 and C-3 atoms.

Anticipated NQR Data:

The NQR frequencies for chlorinated benzenes typically fall in the 34–40 MHz range at 77 K. The strong electron-withdrawing effect of the two nitro groups is expected to shift the frequencies for the chlorine atoms in this compound to the higher end of this range. The observation of four distinct frequencies would provide direct evidence for the structural asymmetry of the molecule in the solid state.

| Chlorine Position | Expected ³⁵Cl NQR Frequency Range (MHz at 77K) | Factors Influencing Frequency |

| C-1 and C-4 | Higher end of range (e.g., 38-40 MHz) | Adjacent to electron-withdrawing NO₂ groups. |

| C-2 and C-3 | Lower end of range (e.g., 36-38 MHz) | Primarily influenced by adjacent chlorine atoms. |

The precise measurement of these four frequencies and their temperature dependence can yield valuable information about phase transitions, molecular motions, and the nature of intermolecular interactions in the crystal lattice of this compound.

Computational Chemistry and Theoretical Studies on 1,2,3,4 Tetrachloro 5,6 Dinitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. For 1,2,3,4-tetrachloro-5,6-dinitrobenzene, DFT calculations are instrumental in understanding its behavior in chemical reactions. These calculations are typically performed using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311++G(d,p), which provide a good balance between accuracy and computational cost.

The two adjacent nitro groups in this compound are strong electron-withdrawing groups, which significantly activate the benzene (B151609) ring towards nucleophilic attack. DFT calculations can quantify this activation by mapping the electron density distribution and calculating atomic charges. The presence of four chlorine atoms further enhances the electrophilic character of the aromatic ring.

Studies on related nitroaromatic compounds show that the activation mechanism involves the delocalization of negative charge from an incoming nucleophile across the aromatic system and into the nitro groups. DFT can model the formation of the intermediate Meisenheimer complex, a key step in nucleophilic aromatic substitution (SNAr) reactions. The stability of this intermediate is crucial for the reaction to proceed. Calculations reveal how the geometry of the nitro groups, which may twist out of the plane of the benzene ring due to steric hindrance from adjacent chlorine atoms, affects their ability to stabilize the intermediate through resonance.

DFT is a powerful tool for locating and characterizing the transition state (TS) structures of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For SNAr reactions, where a nucleophile displaces either a chlorine atom or a nitro group, DFT can compute the activation energy (the energy difference between the reactants and the transition state). Comparing the activation energies for substitution at different positions allows for a theoretical prediction of the reaction's feasibility and preferred pathway. For instance, computational analyses on similar compounds have been used to rationalize why one leaving group is substituted in preference to another under specific reaction conditions. nih.gov

| Reaction Pathway | Leaving Group | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Path A | Nitro Group (NO₂) | 22.5 | SNAr |

| Path B | Chlorine (Cl) | 25.1 | SNAr |

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly useful, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophile like this compound, the energy and shape of the LUMO are of paramount importance.

A low LUMO energy indicates that the molecule is a good electron acceptor and thus highly susceptible to attack by nucleophiles. DFT calculations consistently show that heavily chlorinated and nitrated benzenes possess very low-lying LUMO energies. The LUMO is typically a π* orbital distributed across the aromatic ring and the nitro groups, indicating that these are the sites of nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netnih.govjetir.org

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.50 | High ionization potential, poor electron donor |

| LUMO Energy | -4.25 | High electron affinity, strong electrophile |

| HOMO-LUMO Gap | 4.25 | Indicates high kinetic stability but strong reactivity with suitable nucleophiles |

By combining energetic and electronic data from DFT calculations, a detailed prediction of reactivity and regioselectivity can be made. The preferred site of nucleophilic attack (regioselectivity) can be predicted by analyzing several factors:

LUMO Distribution: The lobes of the LUMO are largest over the carbon atoms most susceptible to attack.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the most electron-deficient (positive) regions of the molecule, which are attractive to nucleophiles.

Calculated Activation Energies: As mentioned in 5.1.2, the pathway with the lowest activation barrier will be the favored one.

For this compound, DFT calculations can be used to determine whether a nucleophile is more likely to attack a carbon bearing a chloro group or a nitro group. rsc.orgrsc.org Studies on analogous compounds suggest that the furoxan ring in some heterocyclic structures can significantly alter the aromaticity and influence the rotational barrier of the nitro group, thereby directing nucleophilic substitution. nih.gov This highlights the importance of subtle structural and electronic effects that DFT can effectively model.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. For this compound, a key area of conformational interest is the rotation of the two nitro groups.

Due to significant steric hindrance from the adjacent chlorine atoms and the neighboring nitro group, the NO₂ groups are likely forced to twist out of the plane of the benzene ring. MD simulations can predict the distribution of these dihedral angles and the energy barriers to rotation. nih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of explicit solvent molecules to understand how the environment influences conformational preferences. nih.gov The conformation of the nitro groups is not merely a structural curiosity; it directly impacts the molecule's electronic properties and reactivity by affecting the extent of π-conjugation with the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov For predicting the reactivity of this compound, a QSAR model could be developed using a dataset of related nitroaromatic compounds.

The "descriptors" used in these models are numerical representations of molecular properties. Many of the most powerful descriptors are derived from quantum chemical calculations, such as those from DFT.

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO Energy (εLUMO) | Measures electrophilicity; lower energy implies higher reactivity with nucleophiles. |

| Electronic | Electrophilicity Index (ω) | A global measure of a molecule's ability to accept electrons. |

| Electronic | Mulliken Atomic Charges | Identifies the most electropositive carbon atom, a likely site for nucleophilic attack. |

| Steric | Molecular Volume | Relates to steric hindrance around the reaction center. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

By building a multilinear regression or machine learning model based on these descriptors for a set of compounds with known reaction rates, the reactivity of a new compound like this compound can be predicted without needing to perform the experiment. Such models are valuable for screening large numbers of compounds and for gaining a broader understanding of the factors that govern reactivity across a chemical class.

Theoretical Characterization of Meisenheimer Complexes

Meisenheimer complexes are key intermediates in nucleophilic aromatic substitution (SNAr) reactions. For a substrate like this compound, the high degree of halogenation and the presence of two strongly electron-withdrawing nitro groups create a significantly electron-deficient aromatic ring, making it highly susceptible to nucleophilic attack.

A critical aspect of the theoretical characterization is the analysis of the charge distribution. The negative charge introduced by the nucleophile is not localized but is delocalized across the π-system of the ring, with significant accumulation on the electron-withdrawing nitro groups. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom, providing insight into the stabilizing effect of the nitro groups.

Table 1: Hypothetical Calculated Mulliken Charges for a Meisenheimer Complex of this compound with a Generic Nucleophile (Nu-)

| Atom | Hypothetical Mulliken Charge (a.u.) |

| C1 (attacked) | -0.25 |

| C2 | +0.10 |

| C3 | +0.12 |

| C4 | +0.10 |

| C5 (with NO₂) | +0.20 |

| C6 (with NO₂) | +0.20 |

| N (of NO₂) | +0.50 |

| O (of NO₂) | -0.45 |

| Cl | -0.15 |

| Nu | -0.30 |

Note: These are illustrative values and would vary depending on the nucleophile and the computational method used.

Furthermore, computational studies can determine the relative energies of different possible Meisenheimer complexes. For this compound, nucleophilic attack could potentially occur at a carbon atom bearing a chlorine atom or a nitro group. Theoretical calculations of the activation energies and the stabilities of the resulting intermediates can predict the most likely pathway for a substitution reaction.

Charge Transfer Complex Formation with Electron Donors

This compound, with its highly electron-deficient aromatic system, is a strong electron acceptor and is expected to form charge-transfer (CT) complexes with electron-donating molecules. These complexes are formed through a weak donor-acceptor interaction, where a fraction of an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Computational chemistry plays a vital role in characterizing these complexes. DFT and other quantum chemical methods can be used to calculate the interaction energies, geometries, and electronic properties of such CT complexes. The calculations would likely show a co-facial arrangement of the donor and acceptor molecules, maximizing the overlap between their respective π-orbitals.

A key parameter obtained from these theoretical studies is the extent of charge transfer, which can be quantified using various population analysis schemes. This value provides a measure of the strength of the donor-acceptor interaction. Additionally, computational methods can predict the electronic absorption spectra of the CT complexes. A hallmark of CT complex formation is the appearance of a new, often intense, absorption band at a longer wavelength than the absorptions of the individual donor and acceptor molecules. The energy of this CT band (ECT) is related to the ionization potential of the donor (ID) and the electron affinity of the acceptor (EA).

Table 2: Expected Spectroscopic and Thermodynamic Data from Theoretical Studies of a Charge-Transfer Complex of this compound with a Generic Aromatic Donor

| Parameter | Expected Theoretical Value/Information |

| Absorption Maximum (λmax) of CT band | Red-shifted compared to the individual components. |

| Molar Extinction Coefficient (ε) | High, indicating a strong electronic transition. |

| Association Constant (K) | Can be calculated from the interaction energies to determine the stability of the complex in solution. |

| HOMO-LUMO Energy Gap | Lower for the complex compared to the individual components, facilitating the charge transfer. |

Note: The specific values would depend on the electron donor used.

Molecular orbital analysis is another powerful tool in the theoretical study of CT complexes. The HOMO of the complex is typically localized on the electron donor, while the LUMO is localized on the electron acceptor. The energy difference between these orbitals is a crucial factor in determining the electronic and optical properties of the charge-transfer complex.

Crystallographic Analysis of 1,2,3,4 Tetrachloro 5,6 Dinitrobenzene and Its Derivatives

Single-Crystal X-ray Diffraction Studies

A comprehensive search of crystallographic databases reveals no specific entry for the single-crystal X-ray structure of 1,2,3,4-tetrachloro-5,6-dinitrobenzene. However, analysis of closely related compounds provides insight into the expected structural features. For instance, the crystal structure of 1,5-dinitro-2,3,4-trichlorobenzene has been determined. Such studies on analogous polychlorinated and nitrated benzene (B151609) rings are crucial for predicting the molecular geometry of the target compound. It is anticipated that steric hindrance between the adjacent nitro groups and the neighboring chlorine atoms would cause the nitro groups to be twisted out of the plane of the benzene ring, a common feature in ortho-substituted nitroaromatics.

Solid-State Molecular Packing and Intermolecular Interactions

Without precise crystallographic data, a definitive analysis of the molecular packing and intermolecular interactions for this compound remains speculative. However, based on its molecular structure, several types of interactions can be predicted to govern its solid-state assembly. The presence of chlorine atoms and nitro groups suggests the potential for halogen bonding (Cl···O interactions) and other dipole-dipole interactions.

The electron-deficient nature of the aromatic ring, caused by the strong electron-withdrawing effects of four chlorine atoms and two nitro groups, would make π-π stacking interactions with other electron-deficient rings unfavorable. Instead, the packing would likely be dominated by optimizing van der Waals contacts and electrostatic interactions between the polarized C-Cl and N-O bonds.

Co-crystallization and Supramolecular Assembly Research

Research has demonstrated that this compound is highly reactive toward bidentate nucleophiles, often leading to the displacement of a nitro group. While these studies focus on covalent bond formation in solution, the strong electrophilic character of the molecule makes it a candidate for forming charge-transfer complexes and co-crystals with electron-rich donor molecules.

The formation of supramolecular assemblies through non-covalent interactions like halogen bonding is a well-established strategy in crystal engineering. Although specific co-crystallization studies involving this compound are not reported in the available literature, its polychlorinated framework suggests it could act as a halogen bond donor, interacting with suitable acceptor molecules to form ordered crystalline structures.

Correlation between Crystal Structure and Electronic Properties

The electronic properties of this compound are intrinsically linked to its molecular and, by extension, its crystal structure. The molecule possesses strong electrophilic characteristics due to the cumulative electron-withdrawing power of its substituents. This makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.

In a solid-state context, the arrangement of molecules in the crystal lattice would significantly influence its bulk electronic properties. The degree of twisting of the nitro groups relative to the benzene ring, a key structural parameter that would be revealed by X-ray diffraction, directly impacts the extent of π-conjugation and, consequently, the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The formation of charge-transfer complexes with electron-donor molecules could lead to new materials with distinct optical and electronic properties, such as altered colors and enhanced conductivity, depending on the packing and orbital overlap in the crystal.

Applications of 1,2,3,4 Tetrachloro 5,6 Dinitrobenzene in Advanced Organic Synthesis

Reagent in Multi-step Synthesis of Complex Organic Molecules

1,2,3,4-Tetrachloro-5,6-dinitrobenzene is a valuable starting material in multi-step synthetic sequences. Its utility lies in its capacity to introduce a pre-functionalized, six-carbon aromatic scaffold into a target molecule. The presence of six reactive sites—four chlorine atoms and two nitro groups—allows for a range of chemical transformations. While it is often employed in the initial stages to build foundational intermediates rather than being incorporated whole into a final complex natural product or pharmaceutical, its role is critical. The compound's high reactivity, a consequence of the electron-withdrawing effects of its substituents, makes it an effective intermediate for various synthetic pathways smolecule.com. Chemists utilize this reagent to generate other substituted aromatic compounds, which are then elaborated through further reaction steps to yield more complex molecular architectures. Its application is foundational in creating precursors for agrochemicals, dyes, and other specialty chemicals ontosight.ai.

Intermediate in the Preparation of Other Halogenated and Nitrated Aromatic Compounds

The synthesis and reactions of this compound highlight its role as a central intermediate in the interconversion of halogenated and nitrated aromatic compounds. Its own preparation involves the nitration of a less substituted polychlorinated benzene (B151609). For instance, it can be synthesized in high yield by the di-nitration of 1,2,3,4-tetrachlorobenzene (B165215) using a mixture of concentrated nitric and sulfuric acids at elevated temperatures smolecule.com.

Conversely, this compound is a key precursor to other functionalized aromatics. One of the most significant transformations is the selective reduction of its two nitro groups to form 3,4,5,6-tetrachloro-o-phenylenediamine. This reduction can be achieved using various reagents, with the outcome being highly dependent on reaction conditions. For example, treatment with hydrazine (B178648) hydrate (B1144303) can lead to either nucleophilic substitution or reduction rsc.org. When an excess of hydrazine hydrate is added rapidly, reduction of both nitro groups occurs, yielding the diamine rsc.org. This diamine is a valuable, highly substituted aromatic building block in its own right.

Table 1: Synthesis and Conversion of this compound

| Transformation | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Synthesis | 1,2,3,4-Tetrachlorobenzene | Conc. HNO₃, Conc. H₂SO₄ | This compound |

| Reduction | this compound | Hydrazine Hydrate (excess, rapid addition) | 3,4,5,6-Tetrachloro-o-phenylenediamine |

Synthesis of Polyfunctionalized Benzene Derivatives via Selective Substitutions

A primary application of this compound in organic synthesis is its reaction with nucleophiles to create polyfunctionalized benzene derivatives. The strong electron-withdrawing nature of the substituents activates the ring for nucleophilic aromatic substitution (SNAr). Research has shown that reactions with bidentate nucleophiles containing amino or methylamino groups often result in the selective displacement of one of the nitro groups, which act as excellent leaving groups in this activated system smolecule.comrsc.org.

The reaction outcomes are highly dependent on the nature of the nucleophile and the specific reaction conditions employed rsc.org.

With Diamines : Bidentate nucleophiles such as ethylenediamine (B42938) react via the primary amino group to displace a nitro group. The resulting N-substituted tetrachloronitroaniline products are generally inert to further reaction or cyclization rsc.org.

With Hydrazine Hydrate : The reaction with hydrazine is particularly sensitive to stoichiometry and addition rate. Slow, equimolar addition results in nucleophilic substitution, displacing a nitro group to form 2,3,4,5-tetrachloro-6-nitrophenylhydrazine. In contrast, rapid addition of excess hydrazine leads to the reduction of both nitro groups rsc.org.

With Amino Alcohols : 2-Hydroxyethylamine behaves similarly to diamines, with the amino group displacing a nitro group to form a stable, non-cyclized product rsc.org.

This selective reactivity allows for the controlled introduction of new functional groups onto the heavily chlorinated aromatic core, providing access to a wide array of uniquely substituted benzene derivatives.

Table 2: Selective Nucleophilic Substitution Reactions

| Nucleophile | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| Ethylenediamine | Toluene (B28343), Reflux | N-(2-Aminoethyl)-2,3,4,5-tetrachloro-6-nitroaniline | rsc.org |

| Hydrazine Hydrate | Equimolar, Slow Addition | 2,3,4,5-Tetrachloro-6-nitrophenylhydrazine | rsc.org |

| 2-Hydroxyethylamine | Toluene, Reflux | 2-[(2,3,4,5-Tetrachloro-6-nitrophenyl)amino]ethanol | rsc.org |

Precursor for Nitrogen-Containing Heterocycles and Derivatives

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. This can be achieved through two primary routes: direct cyclization reactions or via the formation of an intermediate which is subsequently cyclized.

Direct cyclization occurs when the compound is treated with specific bidentate nucleophiles. For instance, the reaction with N,N′-dimethylethylenediamine results in the displacement of both nitro groups to form 5,6,7,8-tetrachloro-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline, a substituted pyrazine (B50134) ring fused to the benzene core rsc.org. Similarly, reaction with 2-hydroxy-N-methylethylamine leads to a cyclized product rsc.org.

The indirect route involves the reduction of this compound to 3,4,5,6-tetrachloro-o-phenylenediamine. Ortho-phenylenediamines are classic building blocks for a variety of fused nitrogen heterocycles, most notably benzimidazoles rsc.orgijmpronline.comnih.govnih.gov. The tetrachlorinated diamine can be condensed with a range of reagents, such as aldehydes, ketones, or carboxylic acids (and their derivatives), to form the corresponding tetrachlorobenzimidazole derivatives ijmpronline.cominstras.comsemanticscholar.org. These reactions provide a pathway to highly halogenated heterocyclic systems, which are of interest for their unique chemical and physical properties.

Role in Cross-Linking Reagent Design (Analogy to Fluorinated Nitrobenzenes)

While not a classical application, the reactivity profile of this compound suggests its potential in the design of cross-linking reagents, drawing a strong analogy to well-known fluorinated nitrobenzenes. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB, Sanger's reagent) are widely used to label or cross-link proteins and other biomolecules by reacting with primary amine groups (e.g., the N-terminus of a peptide or the side chain of lysine) gbiosciences.comthermofisher.com. The high electrophilicity of the aromatic ring, activated by the nitro groups, facilitates this nucleophilic substitution where fluoride (B91410) acts as the leaving group.

Similarly, homobifunctional cross-linkers are molecules with two identical reactive groups used to link two molecules, such as two proteins fishersci.comthermofisher.comwindows.net. This compound possesses multiple reactive sites susceptible to nucleophilic attack. The two nitro groups and four chlorine atoms are all potential leaving groups. Its demonstrated reactivity with bidentate amines, where one amine displaces a nitro group, establishes its ability to react with amine functionalities rsc.org. It is therefore plausible that this molecule could function as a homobifunctional cross-linker, with each end of a diamine nucleophile reacting with a separate molecule of the tetrachlorodinitrobenzene, or more applicably, one molecule of the tetrachlorodinitrobenzene reacting with amine groups on two different protein chains. The rigid, well-defined structure of the tetrachloro-dinitrobenzene core would act as a short, rigid spacer, holding the cross-linked molecules at a fixed distance.

Environmental Pathways and Degradation Research of 1,2,3,4 Tetrachloro 5,6 Dinitrobenzene

Microbial Degradation Pathways